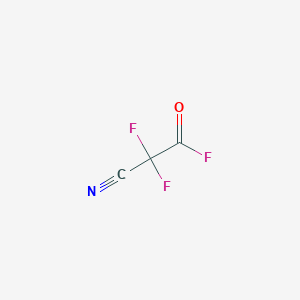
7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride involves multiple steps, including the reaction of primary or secondary amines with tetracyanoquinodimethane (TCNQ) to form diaminodicyanoquinodimethanes (DADQs) . The choice of amine and reaction conditions, such as temperature and solvent, can significantly impact the yield and properties of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride has several scientific research applications, including:
Chemistry: The compound is used in the study of molecular materials, particularly those with optical and electronic properties .
Medicine: The compound’s unique structure suggests potential medicinal applications, such as in drug development.
Industry: Its properties make it a candidate for use in various industrial applications, including the development of new materials.
Mechanism of Action
The mechanism of action of 7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride involves its interaction with molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diaminodicyanoquinodimethanes (DADQs) and related organic molecules with similar functional groups .
Uniqueness
7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure provides distinct properties that differentiate it from other similar compounds.
Properties
CAS No. |
76343-25-4 |
|---|---|
Molecular Formula |
C16H32ClN4O8P |
Molecular Weight |
474.9 g/mol |
IUPAC Name |
tetrakis[2-(methoxycarbonylamino)ethyl]phosphanium;chloride |
InChI |
InChI=1S/C16H31N4O8P.ClH/c1-25-13(21)17-5-9-29(10-6-18-14(22)26-2,11-7-19-15(23)27-3)12-8-20-16(24)28-4;/h5-12H2,1-4H3,(H3-,17,18,19,20,21,22,23,24);1H |
InChI Key |
DRZBWZMEOMBDMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC[P+](CCNC(=O)OC)(CCNC(=O)OC)CCNC(=O)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


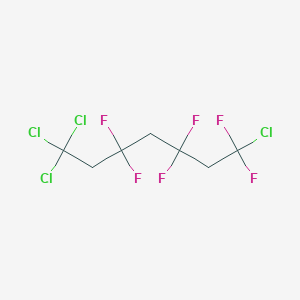
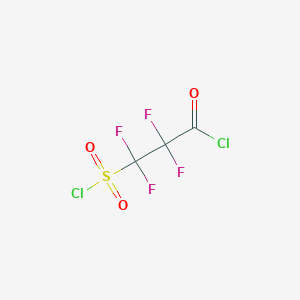
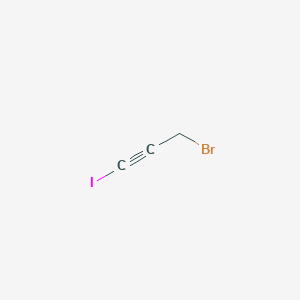



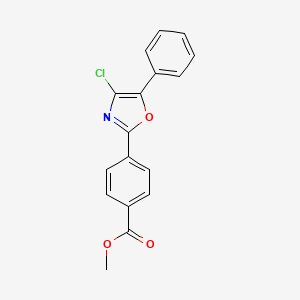
![N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine](/img/structure/B14453016.png)

![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy-](/img/structure/B14453023.png)


![Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]-](/img/structure/B14453035.png)
